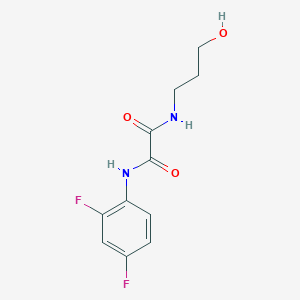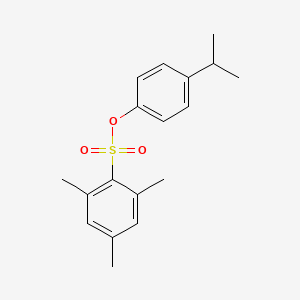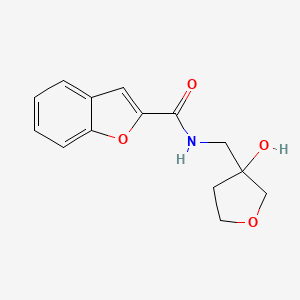![molecular formula C15H14N4OS B2742661 N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide CAS No. 919052-71-4](/img/structure/B2742661.png)
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide” is a chemical compound with the molecular formula C15H14N4OS and a molecular weight of 298.36. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound, and a thiadiazole moiety, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline moiety and a thiadiazole moiety. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, while thiadiazole is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Characterization
Research on related compounds, including various quinoline derivatives, has demonstrated diverse synthetic pathways and molecular characterizations. For instance, Aleksandrov et al. (2019) discussed the synthesis and electrophilic substitution reactions of 2-(fur-2-yl)thiazolo[4,5-f]quinoline, showcasing the chemical versatility of quinoline derivatives in facilitating complex molecular formations (Aleksandrov, El’chaninov, & Zablotskii, 2019). Similarly, El’chaninov and Aleksandrov (2017) detailed the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, further illustrating the compound's reactivity and potential for electrophilic substitution reactions (El’chaninov & А. Aleksandrov, 2017).
Biological Activities and Potential Applications
The exploration of quinoline derivatives extends into their biological activities and potential therapeutic applications. For example, the antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus by Özyanik et al. (2012) suggests these compounds exhibit significant activity against a variety of microorganisms, indicating potential applications in antimicrobial therapies (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
In the context of anticancer research, Alvarez-Ibarra et al. (1997) investigated thiazolo[5,4-b]quinoline derivatives, highlighting structural features essential for antitumor activities, such as positive charge density and conformational flexibility, which could inform the design of new anticancer agents (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).
Moreover, the synthesis and characterization of fluorine-containing quinoline-4-carboxylic acids and their derivatives by Holla et al. (2005) revealed antibacterial activities, emphasizing the role of heterocyclic carboxamides in developing new antimicrobial agents (Holla, Poojary, Poojary, Bhat, & Kumari, 2005).
Eigenschaften
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9(2)14-18-19-15(21-14)17-13(20)12-8-7-10-5-3-4-6-11(10)16-12/h3-9H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESCXKMQVAUZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


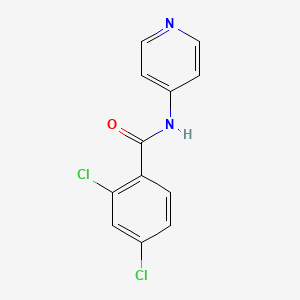
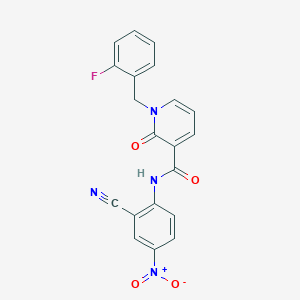
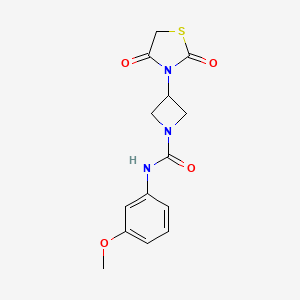
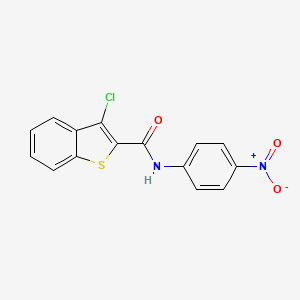
![Methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742586.png)
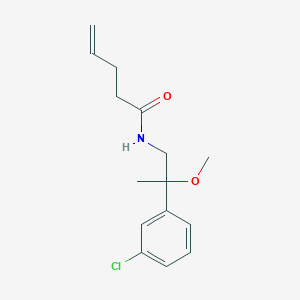
![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)
![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)

